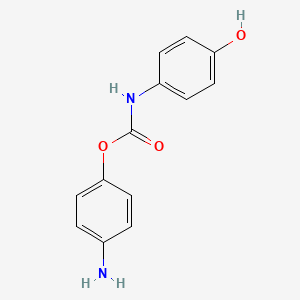

p-Aminophenyl p-hydroxycarbanilate

Beschreibung

p-Aminophenyl p-hydroxycarbanilate is a synthetic organic compound characterized by a carbanilate ester backbone with para-aminophenyl and para-hydroxyphenyl substituents. Its structure combines aromatic amine and phenolic hydroxyl groups, which confer unique electronic and chemical properties. The compound’s ester linkage and electron-rich aromatic systems may influence its stability, reactivity, and functional utility, warranting comparative analysis with related molecules .

Eigenschaften

CAS-Nummer |

6232-42-4 |

|---|---|

Molekularformel |

C13H12N2O3 |

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

(4-aminophenyl) N-(4-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17) |

InChI-Schlüssel |

VEJIFBFPDYXOTF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of p-Aminophenyl p-hydroxycarbanilate can be achieved through several synthetic routes. One common method involves the reaction of p-aminophenol with p-hydroxycarbanilic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of p-Aminophenyl p-hydroxycarbanilate often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it valuable in enzymology studies .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In industrial applications, p-Aminophenyl p-hydroxycarbanilate is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and engineering .

Wirkmechanismus

The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the modulation of enzymatic activity or receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Compound | Key Functional Groups | Structural Features |

|---|---|---|

| p-Aminophenyl p-hydroxycarbanilate | Carbanilate ester, p-NH₂, p-OH | Aromatic ester with dual substituents |

| 2-Aminobenzamides | Amide, aromatic amine | Linear amide backbone |

| PBIA (5-amino-2-(p-aminophenyl) benzimidazole) | Benzimidazole, p-aminophenyl | Heterocyclic ring system |

| TTF derivatives (e.g., 10a–12d) | Tetrathiafulvalene core, p-aminophenyl | Electron-rich sulfur-based scaffold |

The carbanilate ester in the target compound distinguishes it from 2-aminobenzamides (amide-based) and PBIA (benzimidazole-based). Unlike TTF derivatives, which rely on sulfur-rich cores for conductivity, p-aminophenyl p-hydroxycarbanilate’s functionality arises from its phenolic and amine groups .

Electronic and Chemical Properties

Electron density and oxidation behavior are critical for applications in conductive materials. Evidence from TTF derivatives highlights the impact of substituents:

Table 2: Electronic Properties of TTF Analogues

| Compound | Substituent | Oxidation Potential (V) | HOMO Level (eV) |

|---|---|---|---|

| 10a | Alkyl group | +0.42 | −4.621 |

| 10c | Aromatic group | +0.31 | −4.498 |

| 12b | p-Aminophenyl | +0.28 | −4.507 |

| 12d | p-Dibenzylaminophenyl | +0.26 | −4.516 |

The introduction of p-aminophenyl groups (as in 12b) lowers oxidation potentials and raises HOMO energy levels compared to alkyl-substituted derivatives (10a), indicating enhanced electron-donating capacity. This suggests that p-aminophenyl p-hydroxycarbanilate, with its analogous aromatic amine group, may exhibit similar trends, favoring charge-transfer interactions .

Stability and Mechanical Properties

Hydrolytic stability under environmental stress is a key concern. PBIA-based fibers (structurally analogous due to aromatic amines) demonstrate vulnerability to humidity:

Table 3: Mechanical Stability of PBIA Fibers

| Polymer Type | Humidity/Temperature | Strength Reduction (%) | Failure Strain Change |

|---|---|---|---|

| Copolymer | 85% RH, 70°C | ~14% | Minimal |

| Homopolymer | 85% RH, 70°C | ~29% | Significant |

Molecular spectroscopy revealed hydrolysis of benzimidazole rings in PBIA, likely due to water infiltration. By analogy, the ester linkage in p-aminophenyl p-hydroxycarbanilate may undergo similar hydrolytic degradation under humid conditions, necessitating protective modifications for industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.